

A Comparative Analysis of Sonidegib and Glasdegib: Two Hedgehog Pathway Inhibitors

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Compound of Interest

Compound Name: **Sonidegib**

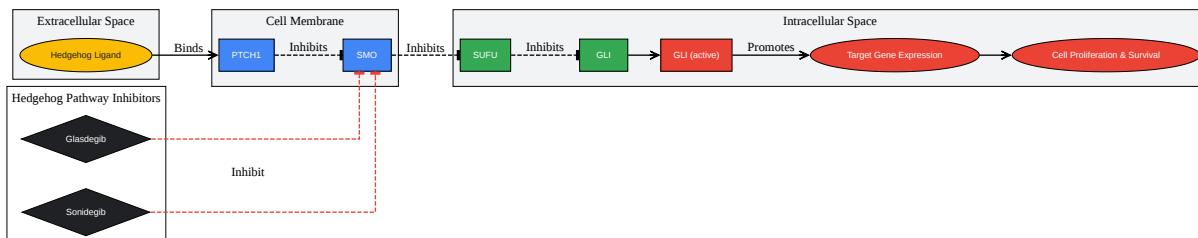
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Sonidegib and glasdegib are both targeted cancer therapies that function as inhibitors of the Hedgehog (Hh) signaling pathway. While they share a common mechanism of action, their clinical applications, and to some extent, their safety profiles, are distinct. This guide provides a comparative analysis of these two drugs for researchers, scientists, and drug development professionals, with a focus on their mechanism, clinical efficacy, and the methodologies of their pivotal clinical trials.

Mechanism of Action: Targeting the Smoothened Receptor

Both **sonidegib** and glasdegib exert their therapeutic effects by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling pathway.^{[1][2]} In normal physiological processes, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors, which regulate genes involved in cell proliferation and survival.^[1] In certain cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH1 or SMO, leads to uncontrolled cell growth.^[1] **Sonidegib** and glasdegib bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.^{[1][2]}



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Caption: Hedgehog Signaling Pathway and Inhibition by **Sonidegib** and Glasdegib.

Approved Indications

The clinical development and approved indications for **Sonidegib** and **glasdegib** have targeted different malignancies.

Sonidegib (Odomzo®) is indicated for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or those who are not candidates for surgery or radiation therapy.[1][3][4]

Glasdegib (Daurismo®) is indicated, in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adult patients who are ≥ 75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.[2][5][6]

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trial data for **sonidegib** and glasdegib is unavailable due to their distinct therapeutic indications. The following tables summarize key efficacy and safety data from their respective pivotal clinical trials.

Sonidegib in Locally Advanced Basal Cell Carcinoma (BOLT Study)

The efficacy and safety of **sonidegib** were primarily established in the pivotal Phase II, randomized, double-blind, multicenter BOLT study.[7][8][9][10]

Table 1: Efficacy of **Sonidegib** (200 mg) in Locally Advanced Basal Cell Carcinoma (BOLT Study - 30-month analysis)[8][10]

Efficacy Endpoint (Central Review)	Result
Objective Response Rate (ORR)	56.1%
Median Duration of Response	26.1 months
2-year Overall Survival Rate	93.2%

Table 2: Common Adverse Reactions with **Sonidegib** (200 mg) in the BOLT Study[1]

Adverse Reaction	Percentage of Patients
Muscle spasms	54%
Alopecia (hair loss)	49%
Dysgeusia (taste disturbance)	44%
Nausea	39%
Increased creatine kinase	33%
Diarrhea	32%
Weight decreased	30%
Fatigue	29%
Decreased appetite	23%
Myalgia (muscle pain)	19%
Abdominal pain	18%
Headache	16%
Vomiting	14%
Pruritus (itching)	11%

Glasdegib in Acute Myeloid Leukemia (BRIGHT AML 1003 Study)

The approval of glasdegib was based on the results of the Phase II BRIGHT AML 1003 trial, a randomized, open-label, multicenter study.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Efficacy of Glasdegib + Low-Dose Cytarabine (LDAC) vs. LDAC Alone in Acute Myeloid Leukemia (BRIGHT AML 1003 Study)[\[14\]](#)

Efficacy Endpoint	Glasdegib + LDAC	LDAC Alone
Median Overall Survival	8.3 months	4.3 months
Hazard Ratio (95% CI)	0.495 (0.325-0.752)	-
p-value	0.0004	-
Complete Remission (CR) Rate	19.2%	2.6%

Table 4: Common Adverse Reactions with Glasdegib + LDAC in the BRIGHT AML 1003 Study[5]

Adverse Reaction	Percentage of Patients (Glasdegib + LDAC)	Percentage of Patients (LDAC Alone)
Anemia	43%	41%
Fatigue	35%	34%
Hemorrhage	35%	41%
Febrile Neutropenia	30%	22%
Musculoskeletal Pain	30%	17%
Nausea	29%	12%
Edema	29%	20%
Thrombocytopenia	29%	27%
Dyspnea	23%	24%
Decreased Appetite	21%	7%
Dysgeusia	21%	2%
Mucositis	21%	12%
Constipation	20%	12%
Rash	20%	7%

It is important to note that a subsequent Phase III trial, BRIGHT AML 1019, which evaluated glasdegib in combination with more intensive chemotherapy (cytarabine and daunorubicin) or with azacitidine, did not meet its primary endpoint of improving overall survival.[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive. Below is a generalized summary of the methodologies for the pivotal trials.

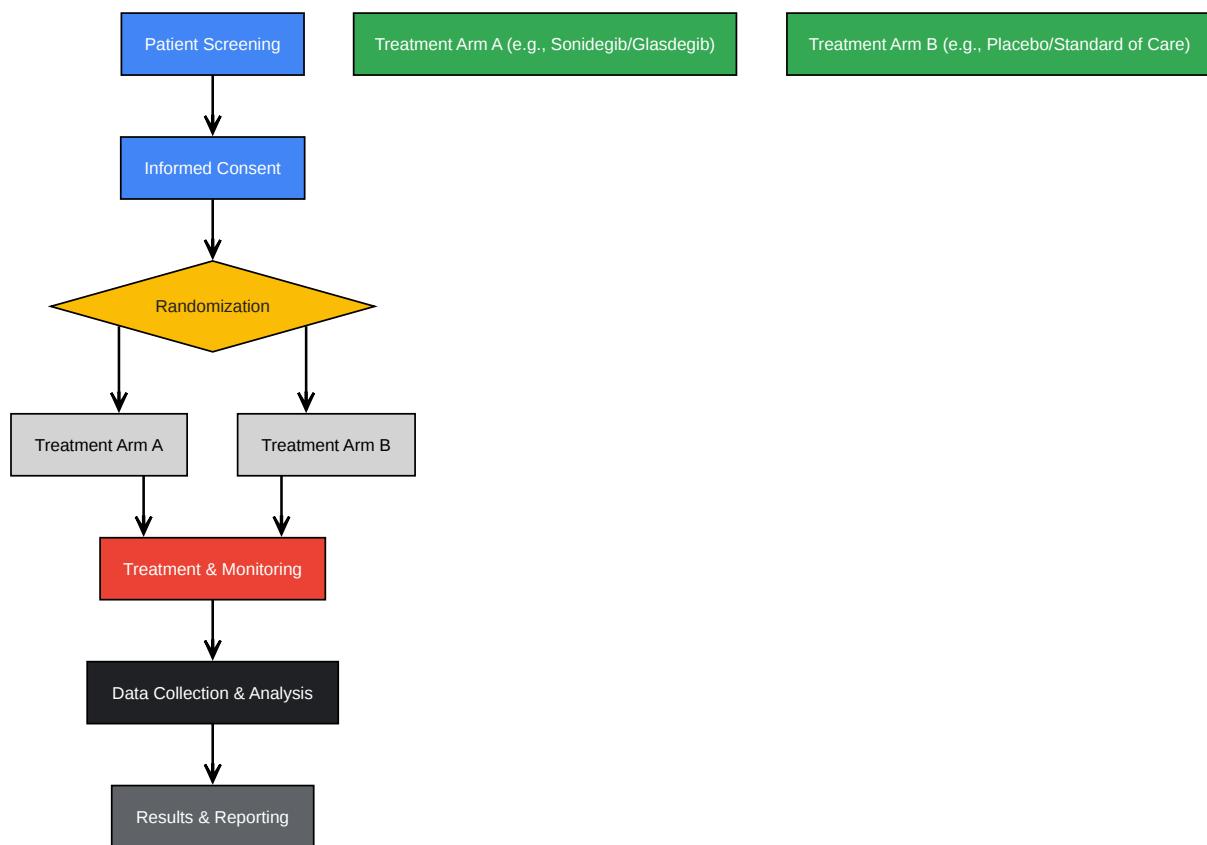
BOLT Study (Sonidegib) Protocol Summary[\[7\]](#)[\[9\]](#)[\[10\]](#)

- Study Design: A Phase II, randomized, double-blind, multicenter study.
- Patient Population: Adult patients with locally advanced basal cell carcinoma not amenable to curative surgery or radiotherapy, or with metastatic basal cell carcinoma. Patients were Hedgehog pathway inhibitor treatment-naïve.
- Randomization: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of **sonidegib** orally once daily.
- Endpoints: The primary endpoint was the objective response rate as assessed by a central review. Secondary endpoints included duration of response, progression-free survival, and safety.
- Treatment Duration: Treatment continued until disease progression or unacceptable toxicity.

BRIGHT AML 1003 Study (Glasdegib) Protocol Summary[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Study Design: A Phase II, randomized, open-label, multicenter study.
- Patient Population: Adult patients (≥ 55 years) with newly diagnosed AML who were ineligible for intensive chemotherapy.
- Randomization: Patients were randomized in a 2:1 ratio to receive either glasdegib (100 mg orally once daily) in combination with low-dose cytarabine (20 mg subcutaneously twice daily on days 1-10 of a 28-day cycle) or low-dose cytarabine alone.

- Endpoints: The primary endpoint was overall survival.
- Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or patient refusal.



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Caption: Generalized workflow for a randomized controlled clinical trial.

In conclusion, while both **sonidegib** and glasdegib are inhibitors of the Hedgehog signaling pathway, their clinical utility has been established in different oncological settings. **Sonidegib** is a therapeutic option for patients with advanced basal cell carcinoma, whereas glasdegib, in combination with low-dose cytarabine, has shown a survival benefit in a specific subset of elderly patients with acute myeloid leukemia or those with comorbidities precluding intensive chemotherapy. Future research may explore the potential of these and other Hedgehog pathway inhibitors in a broader range of malignancies.

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